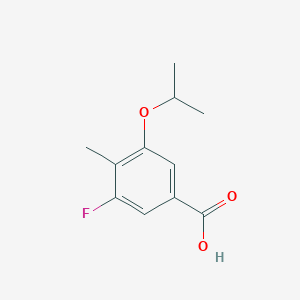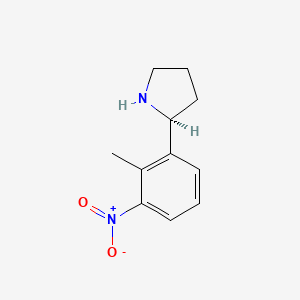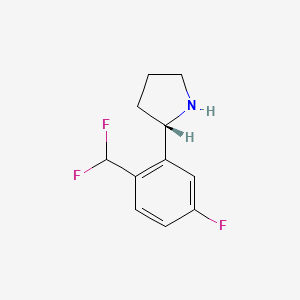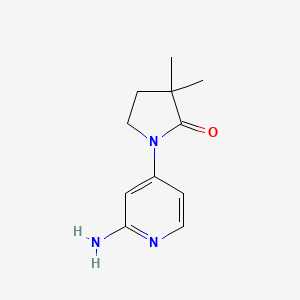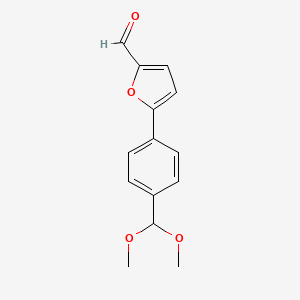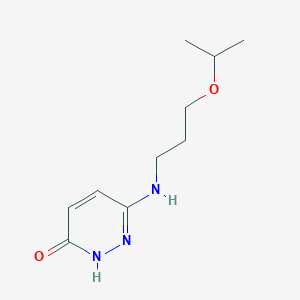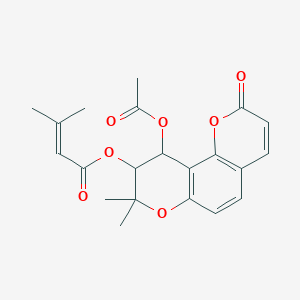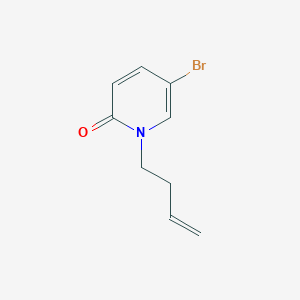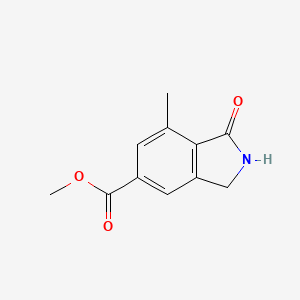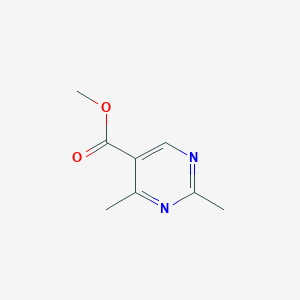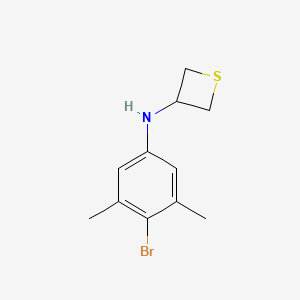
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a thietan-3-amine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine typically involves the reaction of 4-bromo-3,5-dimethylphenylamine with a thietan-3-yl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and thietan-3-amine moiety play crucial roles in its binding affinity and specificity. The compound may exert its effects through inhibition or activation of specific enzymes, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-dimethylphenyl N-methylcarbamate
- 4-Bromo-3,5-dimethylphenyl N-methylcarbamate (BDMC)
- 4-Bromo-3,5-dimethylphenyl N-methylcarbamate derivatives
Uniqueness
N-(4-Bromo-3,5-dimethylphenyl)thietan-3-amine is unique due to the presence of the thietan-3-amine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H14BrNS |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(4-bromo-3,5-dimethylphenyl)thietan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-7-3-9(4-8(2)11(7)12)13-10-5-14-6-10/h3-4,10,13H,5-6H2,1-2H3 |
InChI Key |
YPIONDFNMYCFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


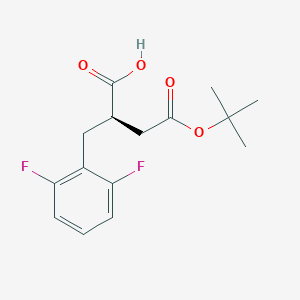
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)

